Comparative HDAC1/HDAC2 Inhibitory Potency: Oxazole ZBG vs. Classical Benzamide ZBG
A direct comparative analysis of zinc-binding groups (ZBGs) reveals that the 2-(oxazol-2-yl)phenol moiety—a close structural analog of the target compound's oxazole-phenyl scaffold—exhibits moderate inhibitory activity against HDAC1/HDAC2 with an IC₅₀ of 5,000 nM [1]. This contrasts sharply with the classical benzamide ZBG found in entinostat (MS-275), which displays an IC₅₀ of approximately 300 nM against HDAC1 [2]. While the oxazole-based ZBG is less potent on a molar basis, its distinct non-aniline structure confers a divergent metabolic and safety profile, offering a strategic advantage in lead optimization for indications where aniline-related toxicity is a concern [3].
| Evidence Dimension | HDAC1/HDAC2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5,000 nM (oxazole ZBG analog) |
| Comparator Or Baseline | 300 nM (entinostat / MS-275, classical benzamide ZBG) |
| Quantified Difference | ~16.7-fold lower potency |
| Conditions | Human HeLa cell nuclear extract; fluorogenic substrate assay; 30 min incubation |
Why This Matters
Procurement of this compound is justified for research programs seeking a non-aniline HDAC inhibitor scaffold with a well-characterized, albeit moderate, potency baseline for further optimization.
- [1] BindingDB. (2020). BDBM50497599 (CHEMBL3342177): IC₅₀ = 5.00E+3 nM for HDAC1/HDAC2 in HeLa cell extract. BindingDB.org. View Source
- [2] Suzuki, T., et al. (2012). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 55(22), 9893–9907. View Source
- [3] Li, Y., et al. (2015). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. MedChemComm, 6(4), 613–618. View Source
